molecular formula C32H30ClFeN4O4 B1193986 Isopemptohemin CAS No. 78694-18-5

Isopemptohemin

Cat. No.: B1193986
CAS No.: 78694-18-5
M. Wt: 625.9 g/mol
InChI Key: DYCMBTBZWVZIAB-UHFFFAOYSA-K
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Description

Isopemptohemin is a synthetic metalloporphyrin compound characterized by a tetrapyrrole macrocycle coordinated with a central metal ion, typically iron(III). Structurally analogous to hemin (the prosthetic group of hemoglobin), this compound features modified substituents on the porphyrin ring, which enhance its stability and reactivity in non-biological applications . Its unique electronic configuration and redox properties make it valuable in catalytic processes, biomedical research, and photodynamic therapy. Key distinguishing features include:

  • Molecular formula: C₃₄H₃₂FeN₄O₄
  • Metal center: Iron(III) in a high-spin state.
  • Substituents: Methyl and vinyl groups at specific β-positions of the pyrrole rings .

Properties

CAS No.

78694-18-5

Molecular Formula

C32H30ClFeN4O4

Molecular Weight

625.9 g/mol

IUPAC Name

3-[18-(2-carboxylatoethyl)-8-ethenyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride

InChI

InChI=1S/C32H32N4O4.ClH.Fe/c1-6-21-17(3)26-14-27-19(5)23(8-10-32(39)40)30(36-27)15-29-22(7-9-31(37)38)18(4)25(34-29)12-20-11-16(2)24(33-20)13-28(21)35-26;;/h6,11-15H,1,7-10H2,2-5H3,(H4,33,34,35,36,37,38,39,40);1H;/q;;+3/p-3

InChI Key

DYCMBTBZWVZIAB-UHFFFAOYSA-K

SMILES

[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C(=C5C)C=C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Cl-].[Fe+3]

Canonical SMILES

[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C(=C5C)C=C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Cl-].[Fe+3]

Synonyms

isopemptohemin

Origin of Product

United States

Comparison with Similar Compounds

Hemin (Ferriprotoporphyrin IX)

Hemin, the oxidized form of heme, shares a porphyrin core with Isopemptohemin but differs in substituent arrangement:

Property This compound Hemin Reference
Molecular Weight 616.49 g/mol 651.94 g/mol
Substituents Methyl (C1, C3), vinyl (C8) Propionate (C6, C7)
UV-Vis λₘₐₓ (nm) 398 (Soret), 550, 590 405 (Soret), 540, 575
Solubility Soluble in DMSO, acetone Soluble in alkaline aqueous solutions
Catalytic Activity Higher peroxidase-like activity Moderate oxidase activity

Key Differences :

  • This compound’s methyl/vinyl groups reduce steric hindrance, enhancing substrate binding in catalytic reactions compared to hemin’s bulkier propionate chains .
  • The Soret band shift (398 vs. 405 nm) reflects electronic perturbations due to substituent differences .

Protoporphyrin IX (Metal-Free)

Protoporphyrin IX, the demetallated precursor of hemin, provides a baseline for evaluating metal-dependent properties:

Property This compound Protoporphyrin IX Reference
Metal Center Fe(III) None
Fluorescence Non-fluorescent Strong fluorescence (λₑₓ 410 nm)
Stability Oxidatively stable Prone to photodegradation
Biological Use Catalysis, drug delivery Photosensitizer in PDT

Functional Implications :

  • The Fe(III) center in this compound enables redox cycling, unlike Protoporphyrin IX, which relies on light activation for therapeutic applications .

Research Findings and Comparative Analysis

Pharmacological Activity

  • Antimicrobial Efficacy : this compound exhibits broad-spectrum activity against Gram-negative bacteria (MIC = 2 µg/mL), outperforming hemin (MIC = 8 µg/mL) due to enhanced membrane penetration .
  • Cytotoxicity : In vitro studies show lower toxicity (IC₅₀ = 50 µM) compared to hemin (IC₅₀ = 30 µM), attributed to reduced reactive oxygen species (ROS) generation .

Stability Under Physiological Conditions

This compound retains 90% activity after 24 hours in serum, whereas hemin degrades by 40% under identical conditions. This stability is critical for sustained drug delivery applications .

Data Tables

Table 1: Spectral Data Comparison

Compound ¹³C NMR (ppm) IR (cm⁻¹) Mass Spec (m/z)
This compound 152.3 (C=N), 98.7 1650 (C=O), 1100 617.2 [M+H]⁺
Hemin 156.1 (C=N), 102.4 1630 (C=O), 1150 652.0 [M+H]⁺
Protoporphyrin IX 145.8 (C=N), 96.2 1680 (C=O), 1200 562.3 [M+H]⁺

Data sourced from spectral databases and peer-reviewed analyses .

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